tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)indazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-6-9(8-16)4-5-10(11)7-14-15/h4-7,16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXIIUJOBLCXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)CO)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145681 | |
| Record name | 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126424-52-9 | |
| Record name | 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126424-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydroxymethylation of Indazole/Indole Precursors
The core step involves introducing the hydroxymethyl group at the 6-position of the indazole or indole ring system. This can be achieved via nucleophilic substitution or electrophilic hydroxymethylation.
- Starting Materials: Commercially available indole or indazole derivatives, such as 4-bromoindole or 4-bromoindazole, serve as precursors.
- Hydroxymethylation Reagents: Formaldehyde derivatives, hydroxymethylating agents like paraformaldehyde, or hydroxymethylating reagents such as trimethylamine N-oxide are employed.
Protection of the Indazole Nitrogen
Protection of the nitrogen atom with a tert-butyl carbamate (Boc) group is crucial to prevent side reactions during hydroxymethylation and subsequent steps.
- Reagents: Di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like tetrahydrofuran (THF) with catalysts such as 4-dimethylaminopyridine (DMAP).
- Reaction Conditions: Typically performed at room temperature under inert atmosphere, yielding high protection efficiency (~96%).
Formation of the Carboxylate Group
The indazole nitrogen's carboxylate functionality can be introduced via acylation with suitable acyl chlorides or anhydrides, followed by esterification.
- Reagents: Boc-protected indazole derivatives reacted with chloroformates or acyl chlorides under basic conditions.
- Outcome: Formation of the tert-butyl ester at the N1-position, yielding the target compound.
Specific Synthetic Protocols and Data
Optimization Strategies and Reaction Yield Enhancement
- Use of Anhydrous Conditions: To prevent hydrolysis of reactive intermediates.
- Inert Atmosphere: Nitrogen or argon atmosphere minimizes oxidation and moisture ingress.
- Monitoring Reaction Progress: Thin-layer chromatography (TLC) and in situ NMR to optimize reaction time and stoichiometry.
- Purification: Column chromatography with appropriate solvent systems (e.g., pentane:ethyl acetate 10:1) ensures high purity.
Industrial and Laboratory Synthesis Considerations
- Flow Chemistry: Continuous flow reactors can improve yield, reduce waste, and enhance safety, especially for hazardous reagents like formaldehyde.
- Green Chemistry: Use of less toxic reagents and solvents, such as ethanol or water, where feasible.
Data Tables Summarizing Key Parameters
| Parameter | Value | Notes |
|---|---|---|
| Molecular Formula | C13H16N2O3 | Based on synthesis intermediates and final product |
| Molecular Weight | 248.28 g/mol | Calculated from elemental composition |
| Typical Yield | 67-96% | Dependent on specific route and conditions |
| Reaction Time | 4-24 hours | Varies with method and scale |
| Purification Method | Column chromatography | Using silica gel, solvent systems optimized for purity |
Summary of Research Findings
Recent literature emphasizes the versatility of hydroxymethylation on indazole and indole frameworks, with yields often optimized through temperature control, reagent stoichiometry, and reaction atmosphere. The protection of the nitrogen atom with tert-butyl carbamate is a standard step, facilitating subsequent functionalization without undesired side reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 6-carboxyindazole derivatives.
Reduction: Formation of 6-(hydroxymethyl)indazole derivatives.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Enzyme Inhibition
One of the most notable applications of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is its role as an enzyme inhibitor. It has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it significant in drug development and toxicology studies.
Table 1: Interaction with Cytochrome P450 Enzymes
Cellular Effects
The compound influences various cellular processes:
- Cell Signaling : It modulates signaling pathways such as MAPK/ERK, impacting cell proliferation and differentiation.
- Gene Expression : Alters transcriptional activity related to stress responses and metabolic regulation.
These properties make it a candidate for further investigation in cancer research and regenerative medicine.
Pharmaceutical Applications
Due to its ability to inhibit enzymes involved in drug metabolism, this compound is explored for potential therapeutic applications:
- Drug Development : It serves as a scaffold for designing new drugs targeting specific diseases.
- Combination Therapies : Used in conjunction with other pharmacological agents to enhance efficacy or reduce toxicity.
Industrial Applications
In addition to its pharmaceutical relevance, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its unique properties allow for:
- Synthesis of Polymer Additives : Enhancing the performance characteristics of polymers.
- Development of Agrochemicals : Contributing to formulations that require specific biological activity.
Case Study 1: Drug Metabolism Research
A study investigated the effects of this compound on CYP450-mediated metabolism. Results indicated significant alterations in the metabolism rates of commonly prescribed medications, suggesting implications for drug interactions in clinical settings.
Case Study 2: Cancer Cell Line Studies
Research on various cancer cell lines demonstrated that this compound could inhibit cell growth through modulation of the MAPK/ERK pathway. The findings support its potential use as an adjunct therapy in cancer treatment protocols.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate and Analogs
† Estimated Topological Polar Surface Area (TPSA) based on structural analogs.
‡ Predicted using fragment-based methods.
Substituent Impact on Properties
Hydrophilicity vs. Lipophilicity :
- The hydroxymethyl and hydroxy substituents increase polarity, raising TPSA values (>60 Ų) and improving aqueous solubility. These groups are advantageous for drug candidates requiring high bioavailability .
- Halogenated derivatives (Br, I) exhibit higher lipophilicity (LogP >3), making them suitable for membrane penetration but limiting solubility. Bromo and iodo groups are often used in cross-coupling reactions for further functionalization .
Synthetic Utility: The bromomethyl analog (CAS 1126424-54-1) serves as a versatile alkylating agent in nucleophilic substitution reactions . Amino-substituted derivatives (e.g., 6-NH2) are intermediates for amide bond formation or metal-catalyzed couplings .
Chloro and iodo substituents may improve metabolic stability by reducing oxidative degradation .
Biological Activity
Tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmaceutical research.
- Molecular Formula : C13H16N2O3
- Molecular Weight : 248.282 g/mol
- CAS Number : 1126424-52-9
This compound belongs to the indazole family, which is known for various biological activities, including anti-cancer and anti-inflammatory effects.
Biological Activity Overview
Recent studies have indicated that indazole derivatives, including this compound, exhibit a range of biological activities. The following sections summarize key findings regarding its pharmacological properties.
Antitumor Activity
Indazole derivatives have been investigated for their potential as anti-cancer agents. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth through various mechanisms:
- Mechanism of Action : Indazole derivatives may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
Inhibition of Kinases
Some studies have focused on the ability of indazole derivatives to inhibit specific kinases involved in cancer progression:
- Pim Kinases : Research indicates that certain indazole derivatives can inhibit pan-Pim kinases (Pim-1, Pim-2, and Pim-3) with IC50 values in the nanomolar range. This inhibition is crucial as Pim kinases are associated with cell survival and proliferation in cancer .
| Compound | IC50 (nM) | Target Kinase |
|---|---|---|
| Compound 82a | 0.4 | Pim-1 |
| Compound 82a | 1.1 | Pim-2 |
| Compound 82a | 0.4 | Pim-3 |
CFTR Modulation
This compound has been explored for its role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR):
- Potentiation of CFTR Activity : Some indazole derivatives have been identified as CFTR potentiators, enhancing chloride ion transport in epithelial cells. This activity is particularly relevant for treating cystic fibrosis, where CFTR dysfunction leads to severe respiratory issues .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Anti-Cancer Studies : A series of indazole derivatives were synthesized and tested against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.64 μM against multiple myeloma cells .
- CFTR Potentiation : In a study involving human bronchial epithelial cells derived from cystic fibrosis patients, a related indazole compound demonstrated significant enhancement of CFTR-mediated ion flux, indicating potential therapeutic applications in cystic fibrosis treatment .
Q & A
Q. Basic
- NMR Spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm in H NMR) and hydroxymethyl protons (δ ~4.5–5.0 ppm). C NMR confirms the carbonyl (C=O) of the carboxylate (~150–155 ppm) .
- HPLC : Quantifies purity (>95% typical) and detects side products .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 263.13 for CHNO) .
How can X-ray crystallography resolve the compound’s molecular structure?
Q. Advanced
- Data Collection : Single-crystal X-ray diffraction using synchrotron or lab sources.
- Refinement : SHELXL refines atomic coordinates and thermal parameters. Recent updates in SHELXL improve handling of high-resolution data and twinned crystals .
- Visualization : WinGX or ORTEP generates thermal ellipsoid plots, highlighting hydrogen bonding and steric effects . Example: The hydroxymethyl group’s orientation influences crystal packing via O–H···N interactions .
How are competing reaction pathways managed during hydroxymethylation?
Q. Advanced
- Temperature Control : Low temperatures (0–5°C) minimize side reactions like over-oxidation .
- Anhydrous Conditions : Use of dry solvents (e.g., THF, DMF) prevents hydrolysis of intermediates.
- Catalyst Optimization : Selective catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity .
What storage conditions preserve the compound’s stability?
Q. Basic
- Temperature : Store at 2–8°C in airtight containers.
- Moisture Control : Desiccants (e.g., silica gel) prevent ester hydrolysis.
- Light Sensitivity : Amber vials mitigate photodegradation of the indazole core .
How are data contradictions addressed during crystallographic refinement?
Q. Advanced
- SHELXL Features : Use of restraints (e.g., DFIX for bond lengths) and TWIN commands for twinned data .
- Validation Tools : CheckCIF (IUCr) identifies outliers in geometric parameters .
- Hydrogen Bond Analysis : Graph-set analysis (e.g., Etter’s rules) resolves ambiguous H-bond networks .
What reactions are feasible at the hydroxymethyl group?
Q. Basic
- Oxidation : MnO or TEMPO oxidizes –CHOH to –CHO, enabling aldehyde-based conjugations .
- Esterification : Acetylation with acetic anhydride forms –CHOAc for solubility modulation .
How is regioselective functionalization of the indazole core achieved?
Q. Advanced
- Directed Metalation : Use of –Boc as a directing group for halogenation (e.g., Br/FeCl at C-5) .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at C-6 .
What spectroscopic features distinguish this compound from analogs?
Q. Basic
- FT-IR : Stretching vibrations at ~1700 cm (C=O), ~3400 cm (O–H) .
- UV-Vis : Absorbance at ~290 nm (π→π* transition of the indazole ring) .
How are derivatives designed for structure-activity relationship (SAR) studies?
Q. Advanced
- Core Modifications : Introduce electron-withdrawing groups (e.g., –NO) at C-4 to enhance electrophilicity .
- Biological Assays : Test derivatives against kinase targets (e.g., JAK2) using fluorescence polarization assays .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict binding affinities and reactive sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
